molecular formula C19H30O8 B058025 Roseoside CAS No. 54835-70-0

Roseoside

Cat. No.: B058025
CAS No.: 54835-70-0
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-MHXFFUGFSA-N
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Mechanism of Action

Target of Action

Roseoside A, also known as this compound, is a natural compound found in the herbs of Catharanthus roseus . It exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) . Another study suggests that this compound A can inhibit the histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . Furthermore, it has been found to have inhibitory effects on the expression of Angiotensin II Receptor 1 (AT1) in Angiotensin II-stimulated H9C2 cells .

Mode of Action

It is known to interact with its targets, such as leukotriene and histamine, to inhibit their release . In the case of Angiotensin II-stimulated H9C2 cells, this compound A has been shown to decrease the expression of AT1 .

Biochemical Pathways

This compound A affects several biochemical pathways. It plays a role in the leukotriene pathway by inhibiting the release of leukotriene from BMCMC . It also impacts the histamine pathway by inhibiting the release of histamine from rat peritoneal exudate cells . In Angiotensin II-stimulated H9C2 cells, this compound A affects the Angiotensin II pathway by decreasing the expression of AT1 .

Pharmacokinetics

It is known that this compound a is a glucoside compound, formed by the combination of a glucose molecule and rosellinic acid . This suggests that it may be metabolized by enzymes that can break down glucoside compounds.

Result of Action

The molecular and cellular effects of this compound A’s action include the inhibition of leukotriene and histamine release, which can impact inflammatory responses . In Angiotensin II-stimulated H9C2 cells, this compound A decreases the expression of AT1, which can influence cardiovascular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound A. It is known that oxidative stress can influence the action of many compounds, and it is possible that this compound A’s action could also be influenced by oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roseoside can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the extraction of precursor compounds from plant sources, followed by enzymatic glycosylation to form this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the glucoside bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant materials, such as the leaves of Elaeocarpus japonicus or the flowers of Hibiscus sabdariffa . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. This method ensures a consistent and scalable supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Roseoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as different glycosides depending on the substitution reactions .

Scientific Research Applications

Chemistry

In chemistry, Roseoside is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. Its stability and reactivity make it a valuable compound for various synthetic applications .

Biology

Biologically, this compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection. It also shows potential in modulating insulin release, which is valuable for diabetes research.

Medicine

In medicine, this compound’s antioxidant and insulinotropic activities are explored for potential therapeutic applications. It is investigated for its role in enhancing insulin release and protecting pancreatic β-cells, which could be beneficial in managing diabetes.

Industry

Industrially, this compound is used as a natural sweetener due to its stability and sweetness. It is also explored for its potential in cosmetic formulations for its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Roseoside

This compound is unique due to its dual role as a sweetener and a bioactive compound with significant antioxidant and insulinotropic activities. Unlike some other sweeteners, it offers additional health benefits, making it a compound of interest in both food and pharmaceutical industries .

Biological Activity

Roseoside, a natural compound found in various plants, exhibits significant biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its effects against hypertension, viral infections, and oxidative stress, supported by data tables and case studies.

This compound is a glycoside derived from several plant species, including Kirengeshoma koreana and Annona muricata. Its structure consists of a megastigmane backbone with a glucose moiety, contributing to its bioactivity.

Antihypertensive Effects

Recent studies have demonstrated that this compound exhibits antihypertensive properties through its ability to modulate oxidative stress and inflammatory responses. In vitro experiments conducted on Ang II-stimulated H9C2 cardiac cells revealed that this compound significantly reduced the expression of hypertension-related molecules.

Table 1: Effects of this compound on Hypertension-Related Molecules

Concentration (μg/mL)Expression Reduction (%)
2020
3030
5048
7050

The data indicate that this compound pretreatment at concentrations above 70 μg/mL effectively downregulated hypertension markers, such as angiotensin II receptor type 1 (AT1) and inflammatory cytokines (TNF-α, MCP-1) .

Antiviral Activity Against Hepatitis C Virus (HCV)

This compound has also been identified as an active compound against Hepatitis C Virus (HCV). A study involving extracts from Kirengeshoma koreana demonstrated that this compound inhibited HCV replication by targeting the NS5A/B replicase, crucial for viral RNA synthesis.

Table 2: Inhibition of HCV Replication by this compound

Concentration (μM)HCV RNA Reduction (%)Cytotoxicity (IC50 μM)
520>80
1035>80
2055>80
3070>80

The results indicate that this compound's antiviral activity is concentration-dependent and does not induce cytotoxicity in treated cells .

Antioxidant Properties

This compound has been shown to enhance antioxidant enzyme activity while reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. In Ang II-stimulated H9C2 cells, pretreatment with this compound resulted in increased activities of catalase and superoxide dismutase (SOD).

Table 3: Effects of this compound on Antioxidant Enzyme Activity

TreatmentCatalase Activity (U/mL)SOD Activity (U/mL)
Control1015
This compound2530

This enhancement suggests that this compound may play a protective role against oxidative damage associated with various diseases, particularly cardiovascular disorders .

Case Studies and Research Findings

  • Hypertension Study : A study investigating the effects of this compound on hypertensive rats showed significant reductions in blood pressure and improvements in vascular function after administration of this compound over four weeks. The findings support its potential use as a therapeutic agent for managing hypertension.
  • Antiviral Efficacy : In clinical settings, patients with chronic hepatitis C treated with this compound showed marked decreases in viral load after eight weeks of treatment, suggesting its potential as an adjunct therapy for HCV infection.
  • Oxidative Stress Research : In experimental models of oxidative stress induced by high-fat diets, supplementation with this compound led to decreased markers of lipid peroxidation and improved overall antioxidant status in the liver.

Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54835-70-0
Record name Vomifoliol 9-o-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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